Decamethylcyclopentasiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent

Due to its low viscosity and high volatility, D5 can be used as a solvent in some scientific applications. Research suggests it may be a "greener" alternative to traditional solvents in specific synthetic chemistry reactions []. However, more research is needed to determine its wider applicability as a solvent across various scientific fields.

Source

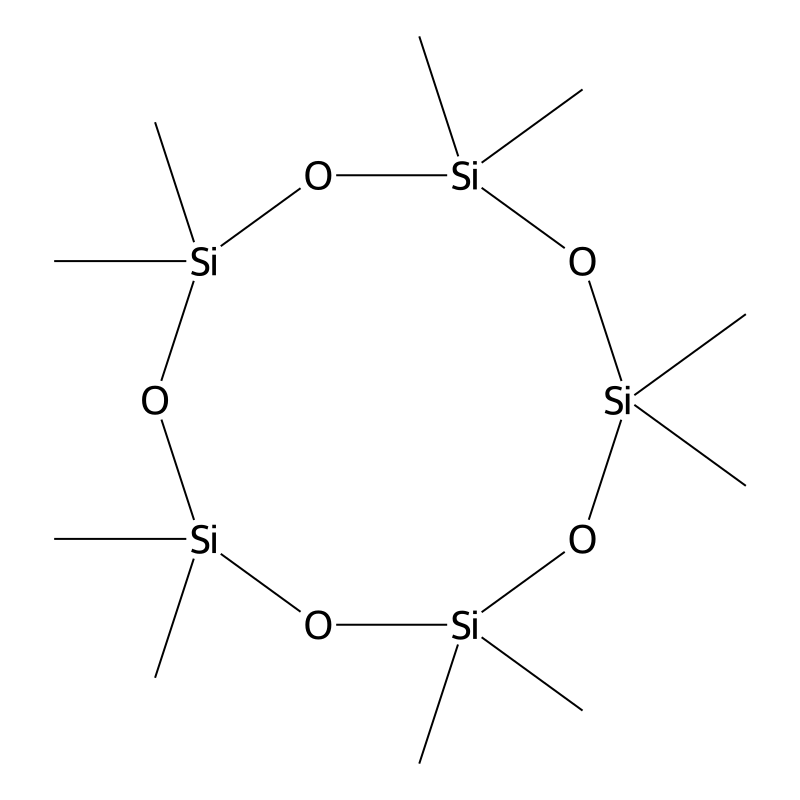

Decamethylcyclopentasiloxane is a cyclic siloxane with the molecular formula C₁₀H₃₀O₅Si₅, commonly referred to as D5. It appears as a colorless and odorless liquid that is slightly volatile. The compound consists of five silicon atoms and five oxygen atoms arranged in a cyclic structure, with ten methyl groups attached to the silicon atoms . Its physical properties include:

- Molecular Weight: 370.77 g/mol

- Melting Point: -44°C

- Boiling Point: 90°C at 10 mmHg

- Density: 0.958 g/mL at 25°C

- Solubility: Immiscible with water

Decamethylcyclopentasiloxane is classified as a volatile methylsiloxane and is primarily used in cosmetic formulations due to its emollient properties .

- Skin Irritation: Prolonged or repeated exposure to D5 may cause mild skin irritation in some individuals [].

- Inhalation: Inhalation of D5 vapors at high concentrations can irritate the respiratory tract [].

- Environmental Impact: D5 is a volatile compound and may contribute to environmental concerns if not properly managed during manufacturing or disposal [].

Decamethylcyclopentasiloxane can be synthesized through the hydrolysis of dimethyldichlorosilane. This process yields a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane, from which decamethylcyclopentasiloxane can be separated by distillation. In the presence of a strong base such as potassium hydroxide, the polymer/ring mixture can be equilibrated to maximize the yield of more volatile cyclic siloxanes .

The primary method for synthesizing decamethylcyclopentasiloxane involves:

- Hydrolysis of Dimethyldichlorosilane: This reaction produces a mixture of cyclic dimethylsiloxanes.

- Distillation: The cyclic siloxanes are separated from polydimethylsiloxane.

- Equilibration with Strong Base: Using potassium hydroxide allows for the conversion of polymers to more volatile cyclic forms .

Decamethylcyclopentasiloxane is widely used in various applications, including:

- Cosmetics: It serves as an emollient in products like deodorants, hair sprays, and skin care formulations.

- Personal Care Products: Commonly found in hair conditioners for its ability to reduce breakage during brushing.

- Industrial Use: Utilized as a dry-cleaning solvent and in formulations for silicone-based lubricants .

Studies have shown that decamethylcyclopentasiloxane does not significantly react with aqueous systems, indicating low hydrolytic sensitivity. Its environmental fate has been assessed through modeling studies that suggest it may escape into the atmosphere where it can undergo degradation by hydroxyl radicals .

Decamethylcyclopentasiloxane belongs to a family of cyclic siloxanes that includes other compounds such as:

- Cyclotetrasiloxane (D4): Composed of four silicon atoms; known for being more volatile than D5.

- Cyclohexasiloxane (D6): Contains six silicon atoms; less volatile but exhibits similar properties.

Comparison TableCompound Silicon Atoms Methyl Groups Volatility Primary Use Decamethylcyclopentasiloxane 5 10 Moderate Cosmetics Cyclotetrasiloxane 4 8 High Industrial solvents Cyclohexasiloxane 6 12 Low Personal care products

| Compound | Silicon Atoms | Methyl Groups | Volatility | Primary Use |

|---|---|---|---|---|

| Decamethylcyclopentasiloxane | 5 | 10 | Moderate | Cosmetics |

| Cyclotetrasiloxane | 4 | 8 | High | Industrial solvents |

| Cyclohexasiloxane | 6 | 12 | Low | Personal care products |

Decamethylcyclopentasiloxane is unique due to its balance of volatility and emollient properties, making it particularly suitable for cosmetic applications while being less toxic compared to other siloxanes .

Decamethylcyclopentasiloxane exhibits a distinctive cyclic molecular architecture that fundamentally influences its physicochemical behavior [1]. The compound possesses the molecular formula C₁₀H₃₀O₅Si₅ with a molecular weight of 370.77 g/mol [1] [2] [3]. The structural framework consists of a five-membered ring composed of alternating silicon and oxygen atoms, creating a pentasiloxane backbone [3]. Each silicon atom in the ring structure is substituted with two methyl groups, resulting in the decamethyl designation [3].

The cyclic configuration of Decamethylcyclopentasiloxane creates a highly symmetrical molecular geometry that contributes to its unique physical properties [1]. The silicon-oxygen bond arrangement forms a flexible ring structure with Si-O bond lengths typical of siloxane compounds [4]. The presence of ten methyl substituents distributed around the siloxane ring creates significant steric bulk and influences the compound's interaction with various environmental matrices [4].

Nuclear magnetic resonance spectroscopy analysis reveals distinct chemical environments for the silicon atoms within the ring structure, with ²⁹Si NMR signals appearing in the characteristic T region (-88 to -93 ppm) for the silicon atoms bonded to both methyl groups and oxygen atoms [5]. The molecular refractive power of Decamethylcyclopentasiloxane is 93.45 mL/mol, consistent with its high molecular polarizability [6].

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane [3]. The Chemical Abstracts Service registry number 541-02-6 provides unique identification for this cyclic methylsiloxane [3]. The compound's structural characteristics position it as a member of the cyclic volatile methylsiloxanes family, specifically designated as D5 in the standard nomenclature system [1].

Table 1: Basic Physicochemical Properties of Decamethylcyclopentasiloxane

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₃₀O₅Si₅ | [1] [2] [3] |

| CAS Registry Number | 541-02-6 | [3] |

| Molecular Weight (g/mol) | 370.77 | [1] [2] [3] |

| Melting Point (°C) | -38 to -44 | [2] [3] [7] |

| Boiling Point (°C) | 210-211 | [2] [3] [7] |

| Density (g/cm³ at 25°C) | 0.954-0.958 | [2] [8] [9] [10] |

| Refractive Index (nD at 20°C) | 1.396-1.398 | [2] [8] [9] |

| Vapor Pressure (Pa at 25°C) | 33.2 | [2] [7] |

| Flash Point (°C) | 73-82.7 | [7] [8] [9] |

| Surface Tension (mN/m) | 18.29 (at 297.15 K) | [2] |

| Dielectric Constant (at 20°C) | 2.5 | [2] [6] [11] |

| Water Solubility (mg/L at 25°C) | 0.017 | [10] |

| Henry's Law Constant (Pa·m³/mol at 25°C) | 3,342,000 | [10] [12] |

| Log Kow (octanol-water partition coefficient) | 5.20-8.07 | [2] [6] |

Thermal Stability and Volatility Profiles

Decamethylcyclopentasiloxane demonstrates distinctive thermal properties that reflect its cyclic siloxane structure and influence its environmental behavior [13]. The compound exhibits a melting point ranging from -38°C to -44°C, indicating its liquid state under normal environmental conditions [2] [3] [7]. The boiling point occurs at 210-211°C at standard atmospheric pressure, characteristic of volatile methylsiloxanes [2] [3] [7].

The thermal conductivity of Decamethylcyclopentasiloxane has been experimentally determined across a temperature range of 253.15 K to 353.15 K using the transient hot wire method [13]. These measurements demonstrate temperature-dependent thermal transport properties with measurement uncertainties of approximately 3.0% [13]. The thermal conductivity data proves essential for understanding heat transfer mechanisms in applications involving this cyclic siloxane [13].

Volatility characteristics of Decamethylcyclopentasiloxane are defined by its vapor pressure of 33.2 Pa at 25°C [2] [7]. This moderate vapor pressure contributes to the compound's classification as a volatile methylsiloxane, enabling significant atmospheric transport [14]. The heat of evaporation is 51.4 kJ/mol, reflecting the energy required for phase transition from liquid to vapor [10].

The compound exhibits explosive limits between 0.52% and 7.0% by volume, defining the concentration range where combustible mixtures can form with air [2] [15]. The auto-ignition temperature occurs at 372°C (645.2 K), indicating the minimum temperature for spontaneous ignition without external ignition sources [7]. The flash point ranges from 73°C to 82.7°C, representing the lowest temperature at which vapor concentrations can support combustion [7] [8] [9].

Thermal stability studies reveal that Decamethylcyclopentasiloxane maintains structural integrity under normal temperature conditions but undergoes thermal decomposition at elevated temperatures [16]. When subjected to heating, various cyclopentasiloxanes can release formaldehyde, creating potential occupational hazards in environments such as hair salons where heated applications occur [17]. The atmospheric degradation of Decamethylcyclopentasiloxane proceeds through reaction with hydroxyl radicals, with an estimated atmospheric half-life of approximately 8 days [18] [16].

Table 2: Thermal Properties and Volatility Profile

| Thermal Parameter | Value | Reference |

|---|---|---|

| Heat of Evaporation (kJ/mol) | 51.4 | [10] |

| Critical Temperature (°C) | Not determined | - |

| Thermal Conductivity (W/m·K) | Temperature dependent (253.15-353.15 K range) | [13] |

| Specific Heat Capacity (J/g·K) | Not determined | - |

| Vapor Density | Not available | - |

| Explosive Limits (% by volume) | 0.52-7.0 | [2] [15] |

| Auto-ignition Temperature (°C) | 372 (645.2 K) | [7] |

| Kinematic Viscosity (mm²/s at 25°C) | 3.7 | [7] |

| Dynamic Viscosity (mPa·s at 25°C) | 3.5 | [7] |

Solubility and Reactivity in Environmental Matrices

The solubility characteristics of Decamethylcyclopentasiloxane in environmental matrices are dominated by its hydrophobic nature and high lipophilicity [18]. Water solubility is extremely limited, with measured values of 0.017 mg/L at 23°C, reflecting the compound's strong preference for organic phases over aqueous environments [10]. This low aqueous solubility significantly influences the compound's environmental distribution and fate pathways [19].

The octanol-water partition coefficient (Kow) of Decamethylcyclopentasiloxane demonstrates exceptional lipophilicity, with log Kow values ranging from 5.20 to 8.07 [2] [6]. This high partition coefficient indicates strong affinity for organic matter and lipid-rich environments [20]. The compound shows immiscibility with water and exhibits hydrolytic sensitivity classification of 1, indicating no significant reaction with aqueous systems under normal conditions [2] [15].

Environmental partitioning behavior is characterized by the Henry's Law constant of 3,342,000 Pa·m³/mol at 25°C, indicating a strong tendency for volatilization from aqueous solutions [10] [12]. The air-water partition coefficient (Kaw) ranges from 292 to 1023, depending on measurement methodology and conditions [18] [20]. These values confirm the compound's preferential distribution to the atmospheric compartment when released to environmental systems [21].

Soil organic carbon-water partition coefficient (log Koc) values of 5.17 demonstrate strong sorption to organic matter in soil and sediment matrices [7]. This high sorption affinity influences the compound's mobility in terrestrial environments and contributes to its persistence in sediment compartments [22]. The bioconcentration factor indicates a high degree of bioconcentration and bioaccumulation in aquatic organisms, though evidence suggests no trophic biomagnification occurs in aquatic food webs [23].

Reactivity studies reveal that Decamethylcyclopentasiloxane undergoes hydrolysis under specific environmental conditions [24]. Hydrolysis experiments demonstrate that the compound exhibits relatively slow degradation compared to other cyclic methylsiloxanes, with elimination ranging from 59% to 98% depending on temperature conditions over extended time periods [24]. The degradation pathway involves ring-opening hydrolysis to form linear oligomeric siloxane diols, followed by further hydrolysis to dimethylsilanediol [19] [25].

Atmospheric reactivity occurs primarily through reaction with hydroxyl radicals, forming various oxidation products including formate esters and siloxanols [16]. The atmospheric degradation mechanism involves complex pathways that depend on the fate of peroxy radicals formed during the initial oxidation process [16]. Environmental fate modeling indicates that Decamethylcyclopentasiloxane exhibits residence times in aquatic systems that exceed persistence criteria, particularly when emissions occur to water bodies [21].

The compound's environmental behavior is characterized by rapid volatilization from surface waters, with atmospheric emission representing the predominant environmental fate pathway [26]. In wastewater treatment plants, atmospheric emissions constitute approximately 98% of total environmental releases, with only minor fractions distributed to soil and water compartments [26].

Table 3: Environmental Partitioning and Fate Properties

| Environmental Parameter | Value | Reference |

|---|---|---|

| Water Solubility (mg/L) | 0.017 (at 23°C) | [10] |

| Soil Organic Carbon-Water Partition Coefficient (log Koc) | 5.17 | [7] |

| Air-Water Partition Coefficient (Kaw) | 292-1023 | [18] [20] |

| Bioconcentration Factor | High degree in aquatic organisms | [23] |

| Atmospheric Half-life (days) | ~8 | [18] |

| Volatilization Rate | High (readily volatilizes) | [14] |

| Environmental Persistence Classification | Persistent, bioaccumulative, toxic (PBT) | [27] [28] |

| Bioaccumulation Potential | Potentially bioaccumulative | [1] [23] |

Primary Precursor Materials

The industrial synthesis of decamethylcyclopentasiloxane relies on a well-established sequence of chemical transformations beginning with the preparation of dimethyldichlorosilane as the primary precursor [1] [2]. The fundamental raw materials for this process include elemental silicon, methyl chloride, and copper-based catalysts [2] [3].

Dimethyldichlorosilane ((CH₃)₂SiCl₂) is synthesized through the Rochow direct process, which involves the reaction of elemental silicon with methyl chloride in the presence of copper(I) chloride catalyst at approximately 300°C [2] [3]. This reaction proceeds according to the following mechanism:

2 CH₃Cl + Si → (CH₃)₂SiCl₂ + other methylchlorosilanes

The reaction is conducted in a fluidized bed reactor where finely ground silicon powder is contacted with methyl chloride gas [2]. The copper catalyst, typically applied as Cu₂O, facilitates the formation of the desired dimethyldichlorosilane while minimizing the production of unwanted byproducts [4].

Hydrolysis Reaction Mechanisms

The conversion of dimethyldichlorosilane to cyclic siloxanes proceeds through a hydrolysis mechanism that generates a complex mixture of linear and cyclic dimethylsiloxanes [1] [5]. The hydrolysis reaction can be represented as:

n(CH₃)₂SiCl₂ + nH₂O → [(CH₃)₂SiO]ₙ + 2nHCl

This hydrolysis process typically employs excess water to ensure complete conversion of the chlorosilane precursor [6]. The reaction temperature ranges from 20°C to 100°C, with higher temperatures favoring faster reaction rates but potentially leading to more complex product mixtures [6].

The hydrolysis mechanism involves nucleophilic attack by water molecules on the silicon centers, followed by elimination of hydrogen chloride [7]. The process generates both linear polydimethylsiloxanes and cyclic oligomers, with the relative proportions depending on reaction conditions including temperature, concentration, and the presence of catalysts [5].

Equilibration and Ring Formation Mechanisms

The formation of specific cyclic siloxanes, including decamethylcyclopentasiloxane, is achieved through an equilibration process catalyzed by strong bases, particularly potassium hydroxide [1] [8]. This equilibration reaction redistributes the siloxane bonds to favor the formation of thermodynamically stable cyclic structures:

[(CH₃)₂SiO]ₙ → x[(CH₃)₂SiO]₅ + other cyclic and linear siloxanes

The mechanism involves the formation of silanolate anions that can attack silicon centers in the polymer chain, leading to bond cleavage and reformation [8]. The presence of potassium hydroxide at concentrations of 0.5-5% by weight facilitates this redistribution process [9].

The equilibration typically occurs at temperatures between 100°C and 170°C, with reaction times ranging from 5 to 60 minutes depending on the desired conversion level [8]. Under these conditions, the polymer/ring mixture reaches equilibrium, allowing for complete conversion to the more volatile cyclic siloxanes [1].

Catalytic Polymerization Processes

Anionic Ring-Opening Polymerization

Decamethylcyclopentasiloxane serves as both a product and an intermediate in various catalytic polymerization processes. The anionic ring-opening polymerization of decamethylcyclopentasiloxane employs strong bases or lithium-based catalysts to initiate the ring-opening process [10] [11].

The polymerization mechanism involves the nucleophilic attack of the initiator on a silicon center in the cyclic siloxane ring, followed by propagation through successive ring-opening reactions [11] [12]. Phosphazene bases have proven particularly effective for this transformation, with the reaction proceeding through an initiator/chain-end activation mechanism [13] [11].

The general mechanism for anionic ring-opening polymerization includes:

- Initiation through base-activated water or silanol groups

- Propagation via nucleophilic attack on silicon centers

- Chain transfer and termination reactions

Phosphazene Base Catalysis

Phosphazene bases represent a highly effective class of catalysts for siloxane polymerization reactions [14] [13]. These catalysts demonstrate exceptional basicity and can facilitate polymerization at relatively low concentrations, typically 2-1000 ppm by weight based on the siloxane substrate [14].

The mechanism involves the formation of ionic phosphazene base complexes with the general formula A⁺B⁻, where A⁺ represents the phosphazene base cation and B⁻ is an active anion such as fluoride or hydroxide [14]. The catalytic activity depends on the strength of the base and the efficiency of proton transfer in both initiation and propagation reactions [11].

Particularly effective phosphazene bases include tetrakis(tris(dimethylamino)phosphoranilideneamino)phosphonium salts, which can achieve polymerization in as little as 5-60 minutes at temperatures ranging from ambient to 100°C [14] [13].

Acid-Catalyzed Processes

Acid-catalyzed polymerization and rearrangement reactions play important roles in the industrial processing of cyclic siloxanes [15] [7]. The acid-catalyzed hydrolysis of siloxane bonds follows a mechanism involving protonation of the siloxane oxygen, making the silicon center more electrophilic and susceptible to nucleophilic attack [7].

Specific acid catalysts used in industrial processes include:

- Alkylsulfonic acids (C₆-C₁₆) for selective pentamer formation [15]

- Concentrated hydrochloric acid (20-36% aqueous solution) for equilibration [15]

- Trifluoroacetic acid for controlled polymerization with minimal cyclic byproduct formation [16]

The acid-catalyzed conversion of octamethylcyclotetrasiloxane to decamethylcyclopentasiloxane employs normal C₆-C₁₆ alkylsulfonic acids at concentrations of 0.1-2% by weight based on the aqueous hydrochloric acid [15]. This process operates at temperatures of 70-95°C and can achieve yields of 70-90% pentamer formation [15].

Alternative Catalytic Systems

Recent developments in organocatalytic systems have introduced alternative approaches for controlled polymerization of cyclic siloxanes [16] [11]. Homoconjugated acid catalysts, formed by combining strong organic bases with carboxylic acids, demonstrate high selectivity for silanol polycondensation while minimizing the formation of cyclic byproducts [16].

Guanidine-based catalysts, particularly those containing trimethylene-propylguanidine structures, show excellent performance for controlled ring-opening polymerization [11] [12]. These systems can operate under mild conditions and are compatible with non-dehydrated solvents [11].

Purification and Quality Control Protocols

Distillation and Separation Methods

The primary method for purifying decamethylcyclopentasiloxane from the complex mixture of cyclic and linear siloxanes is fractional distillation [1] [17]. The process exploits the different boiling points of various cyclic siloxanes to achieve separation.

Vacuum distillation is commonly employed to separate volatile cyclosiloxanes, producing industrial-grade D4 with purity levels of 98.80-99.00 wt% [17]. For decamethylcyclopentasiloxane, which has a boiling point of 210-211°C at atmospheric pressure, the distillation process requires careful temperature control to prevent thermal degradation [18].

The distillation process typically involves:

- Initial separation of low-boiling components

- Fractional distillation to isolate the D5 fraction

- Final purification to achieve desired purity levels

Analytical Quality Control Methods

Comprehensive quality control protocols are essential for ensuring the purity and consistency of decamethylcyclopentasiloxane products [19] [20]. Gas chromatography coupled with mass spectrometry (GC-MS) serves as the primary analytical method for purity determination and impurity identification [20] [21].

The standard analytical protocol includes:

- Gas chromatography analysis for purity determination (≥95.0% to >99.0%) [22] [23]

- Water content analysis by Karl Fischer titration (<0.1% for high-grade products) [23]

- Trace impurity analysis for D4 (<5%) and D6 (<2%) content [19]

- Chloride content determination by ion chromatography (<10 ppm) [19]

Physical Property Testing

Physical property testing forms an integral part of quality control protocols for decamethylcyclopentasiloxane [18] [23]. Key parameters include:

Density Measurements: Density at 25°C should fall within the range of 0.954-0.959 g/cm³, typically determined by pycnometry [18] [23].

Viscosity Testing: Kinematic viscosity at 25°C ranges from 3.5-4.5 cSt, measured using capillary viscometry methods [23].

Refractive Index: The refractive index at 20°C should be between 1.396-1.40, determined by standard refractometry [22] [23].

Thermal Properties: Boiling point verification (210-211°C) and flash point determination (70-85°C) for safety and handling purposes [18] [23].

Specialized Analytical Methods

Advanced analytical techniques have been developed for trace-level analysis and environmental monitoring applications [24] [21]. Headspace gas chromatography/mass spectrometry (HS-GC/MS) enables the determination of decamethylcyclopentasiloxane at concentrations as low as 6.2 ng/L in aqueous samples [21].

For air monitoring applications, thermal desorption gas chromatography mass spectrometry (TD-GC-MS) provides sensitivity down to 1.4 ng/L in exhaled air samples [25] [26]. These methods employ stable isotope internal standards (¹³C₅-labeled D5) to ensure accurate quantification and account for potential losses during sample processing [21] [25].

Sample Collection Protocols: Specialized collection methods using low-density polyethylene (LDPE) materials help prevent analyte loss during sampling and transport [24]. For air samples, Bio-VOC breath samplers with automatic thermal desorption tubes provide reliable collection with minimal contamination [25].

Calibration Requirements: Analytical methods employ multi-point calibration curves with relative standard deviation (RSD) acceptance criteria of ≤30% for standard compounds [20]. Internal standard recovery must fall within 70-130% of the continuing calibration verification standard [20].

Purity

Physical Description

Colorless volatile liquid; [Merck Index]

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 8.06 (average of 8.03, 8.07 and 8.09 measurements)

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 93 of 328 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 235 of 328 companies with hazard statement code(s):;

H226 (86.38%): Flammable liquid and vapor [Warning Flammable liquids];

H361 (32.77%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (55.74%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (38.72%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer)

Pictograms

Flammable;Health Hazard

Other CAS

69430-24-6

Absorption Distribution and Excretion

Octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) are cyclic siloxanes used as chemical intermediates with some applications in consumer products. The in vitro percutaneous absorption of (14)C-D4 and (14)C-D5 was studied in flow-through diffusion cells. Single doses were applied neat and in antiperspirant formulations to dermatomed human skin for 24 hr. The majority of applied D4 and D5 (approximately 90%) volatilized before being absorbed. Only 0.5% of applied D4 was absorbed while the absorption of D5 (0.04%) was one order of magnitude lower. The largest percentage (>90%) of the absorbed D4 and D5 was found in the skin. The fate of D4 and D5 absorbed in the skin was studied in rat in vivo. A single dose of (14)C-D4 (10, 4.8 and 2 mg/sq cm) and (14)C-D5 (10 mg/sq cm) was topically applied inside a dosing chamber attached to the dorsal area. Rats were housed in metabolism cages up to 24 hr to enable collection of urine, feces, expired/escaped volatiles. The majority of applied D4 or D5 had volatilized from the skin surface. Less than 1.0% of the applied D4 and only 0.2% of applied D5 was absorbed with approximately 60% of absorbed D4 and 30% of absorbed D5 reaching systemic compartments. The amount absorbed into the skin decreased with time showing that residual D4 and D5 diffused back to the skin surface and continued to evaporate. Overall, a low tendency to pass through the skin into systemic compartments was demonstrated for both D4 (< or = 0.5% of applied dose) and D5 (<0.1% of applied dose).

Toxicokinetic studies were performed in rats after dosing by gavage with (14)C-D5 (single dose of 1000 mg/kg bw) dissolved in different vehicles (corn oil and simethicone fluid) and as a neat material. The carrier had a significant influence on the extent of absorption of (14)C-D5. After administration of neat D5, approximately 10% of the dose was absorbed from the gastrointestinal tract. Based on blood area under the curve (AUC), absorption increased after administration of D5 in corn oil and decreased after administration in simethicone fluid. Elimination half-lives for D5-associated radioactivity in blood ranged from 45 (simethicone) to 240 hr (corn oil), and were between 117 (neat) and 242 hr (simethicone) for parent D5. The radioactivity eliminated in the urine consisted entirely of polar metabolites of D5. Mass balance analysis indicated that approximately 60-80 % of the administered D5 was excreted unchanged in the feces, and up to 20% of administered D5 as water soluble metabolites in urine. Half of the systemically available D5 was eliminated as unchanged D5 in exhaled air. However, the kinetics and tissue distribution observed after oral dosing were qualitatively different from the distributions after inhalation or dermal exposures. Higher relative concentrations of D5 were noted in liver and spleen as compared to exposure to D5 by inhalation and dermal application.

Separate 77-d fish feeding studies were conducted on the cyclic volatile methylsiloxane (cVMS) chemicals octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane with the rainbow trout, Oncorhynchus mykiss, with the determination of biomagnification factor (BMF) and lipid-adjusted BMF (BMF(L)) values as the final experimental metrics. The studies used fish food concentrations of about 500 ug/g for exposure periods of 35 d, followed by a depuration period of 42 d with clean food. The fish tissue concentrations of D4 and D5 achieved empirical steady-state by day 21 in each study. By day 7 of exposure, total (14)C activity of both compounds had moved from the fish gastrointestinal (GI) tract into surrounding tissue. An absence of significant fish growth during the initial depuration phase allowed for measurement of empirical depuration rate constants (k2) independent of growth dilution for D4 and D5 of 0.035 and 0.040/d, respectively, corresponding to elimination half-lives of approximately 20d. These rate constants indicated that about 70-75% of steady-state was achieved during exposure in both studies, resulting in empirical steady-state BMF and BMF(L) values of 0.28 and 0.66 for D4, respectively, and 0.32 and 0.85 for D5, respectively. Kinetic modeling using simple first-order uptake and depuration dynamics produced good agreement with experimental data, with D4 and D5 assimilation efficiencies of 40% and 44%, respectively. Growth-corrected depuration rate constants modeled over the entire study data set indicated slower elimination kinetics for D4 (k2 of 0.007/d or half-life of 100 d) compared to D5 (k2 of 0.010/d or elimination half-life of 69 d). Kinetic BMFk values (i.e., k1/k2) for D4 and D5 were 1.7 and 1.3, respectively, with lipid-adjusted BMFk(L) values of 4.0 and 3.4, respectively.

For more Absorption, Distribution and Excretion (Complete) data for DECAMETHYLCYCLOPENTASILOXANE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Lipstatin

Biological Half Life

Separate 77-d fish feeding studies were conducted on the cyclic volatile methylsiloxane (cVMS) chemicals octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane with the rainbow trout, Oncorhynchus mykiss, with the determination of biomagnification factor (BMF) and lipid-adjusted BMF (BMF(L)) values as the final experimental metrics. The studies used fish food concentrations of about 500 ug/g for exposure periods of 35 d, followed by a depuration period of 42 d with clean food. ... An absence of significant fish growth during the initial depuration phase allowed for measurement of empirical depuration rate constants (k2) independent of growth dilution for D4 and D5 of 0.035 and 0.040/d, respectively, corresponding to elimination half-lives of approximately 20d.

Use Classification

Cosmetics -> Hair conditioning; Emollient; Solvent

Methods of Manufacturing

Acid hydrolysis of dimethyldichlorosilane gives a hydrolysate mixture of linear and cyclic polysiloxanes with decamethylcyclopentasiloxane as one cyclic component.

General Manufacturing Information

Cyclic Crude and Intermediate Manufacturing

Computer and Electronic Product Manufacturing

Synthetic Rubber Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Wood Product Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-: ACTIVE

Cyclomethicone is a generic name for several cyclic dimethyl polysiloxane compounds ... it refers not only to octamethylcyclotetrasiloxane (D4), but also to cyclotrisiloxane (D3), cyclopentasiloxane (D5), cyclohexasiloxane (D6), and cycloheptasiloxane (D7), i.e. compounds of the general formula (CH3)2n-(O)n-(Si)n where n = 3-7.

Storage Conditions

Stability Shelf Life

Dates

2: Ghidotti M, Fabbri D, Torri C. Determination of linear and cyclic volatile methyl siloxanes in biogas and biomethane by solid-phase microextraction and gas chromatography-mass spectrometry. Talanta. 2019 Apr 1;195:258-264. doi: 10.1016/j.talanta.2018.11.032. Epub 2018 Nov 13. PubMed PMID: 30625541.

3: Helm JS, Nishioka M, Brody JG, Rudel RA, Dodson RE. Re: Measurement of endocrine disrupting and asthma-associated chemicals in hair products used by Black women. Environ Res. 2018 Dec 3. pii: S0013-9351(18)30611-X. doi: 10.1016/j.envres.2018.11.029. [Epub ahead of print] PubMed PMID: 30616861.

4: Guo J, Zhou Y, Zhang B, Zhang J. Distribution and evaluation of the fate of cyclic volatile methyl siloxanes in the largest lake of southwest China. Sci Total Environ. 2019 Mar 20;657:87-95. doi: 10.1016/j.scitotenv.2018.11.454. Epub 2018 Dec 4. PubMed PMID: 30530222.

5: Knudsmark Sjøholm K, Flyckt-Nielsen M, Bucheli TD, Mayer P. Thermodynamic assessment of (semi-)volatile hydrophobic organic chemicals in WWTP sludge - combining solid phase microextraction with non-target GC/MS. Environ Sci Process Impacts. 2018 Dec 12;20(12):1728-1735. doi: 10.1039/c8em00407b. PubMed PMID: 30357197.

6: Simoni E, Gentilin E, Candito M, Martini A, Astolfi L. Polydimethylsiloxanes biocompatibility in PC12 neuronal cell line. Colloids Surf B Biointerfaces. 2019 Jan 1;173:400-406. doi: 10.1016/j.colsurfb.2018.10.005. Epub 2018 Oct 6. PubMed PMID: 30321797.

7: Krenczkowska D, Mojsiewicz-Pieńkowska K, Wielgomas B, Cal K, Bartoszewski R, Bartoszewska S, Jankowski Z. The consequences of overcoming the human skin barrier by siloxanes (silicones) Part 1. Penetration and permeation depth study of cyclic methyl siloxanes. Chemosphere. 2018 Sep 27. pii: S0045-6535(18)31820-4. doi: 10.1016/j.chemosphere.2018.09.154. [Epub ahead of print] PubMed PMID: 30292575.

8: Xue X, Jia H, Xue J. Bioaccumulation of Methyl Siloxanes in Common Carp (Cyprinus carpio) and in an Estuarine Food Web in Northeastern China. Arch Environ Contam Toxicol. 2018 Sep 26. doi: 10.1007/s00244-018-0569-z. [Epub ahead of print] PubMed PMID: 30259079.

9: Costa Dos Reis L, Vidal L, Canals A. Determination of siloxanes in water samples employing graphene oxide/Fe(3) O(4) nanocomposite as sorbent for magnetic solid-phase extraction prior to GC-MS. J Sep Sci. 2018 Nov;41(22):4177-4184. doi: 10.1002/jssc.201800577. Epub 2018 Oct 10. PubMed PMID: 30239125.

10: Ito T, Kida C, Okada K, Ikeda J, Otomura K, Hayashi Y, Obata Y, Takayama K, Onuki Y. Nondestructive Monitoring of the Dispersion State of Titanium Dioxide Nanoparticles in Concentrated Suspensions Using Magnetic Resonance Imaging. Langmuir. 2018 Oct 9;34(40):12093-12099. doi: 10.1021/acs.langmuir.8b02410. Epub 2018 Sep 27. PubMed PMID: 30217112.

11: Tran TM, Tu MB, Vu ND. Cyclic siloxanes in indoor environments from hair salons in Hanoi, Vietnam: Emission sources, spatial distribution, and implications for human exposure. Chemosphere. 2018 Dec;212:330-336. doi: 10.1016/j.chemosphere.2018.08.101. Epub 2018 Aug 20. PubMed PMID: 30145424.

12: Vornanen-Winqvist C, Salonen H, Järvi K, Andersson MA, Mikkola R, Marik T, Kredics L, Kurnitski J. Effects of Ventilation Improvement on Measured and Perceived Indoor Air Quality in a School Building with a Hybrid Ventilation System. Int J Environ Res Public Health. 2018 Jul 5;15(7). pii: E1414. doi: 10.3390/ijerph15071414. PubMed PMID: 29976864; PubMed Central PMCID: PMC6068750.

13: Yang T, Xiong J, Tang X, Misztal PK. Predicting Indoor Emissions of Cyclic Volatile Methylsiloxanes from the Use of Personal Care Products by University Students. Environ Sci Technol. 2018 Dec 18;52(24):14208-14215. doi: 10.1021/acs.est.8b00443. Epub 2018 Jun 21. PubMed PMID: 29883108.

14: Sha B, Dahlberg AK, Wiberg K, Ahrens L. Fluorotelomer alcohols (FTOHs), brominated flame retardants (BFRs), organophosphorus flame retardants (OPFRs) and cyclic volatile methylsiloxanes (cVMSs) in indoor air from occupational and home environments. Environ Pollut. 2018 Oct;241:319-330. doi: 10.1016/j.envpol.2018.04.032. Epub 2018 May 26. PubMed PMID: 29843014.

15: Suga S, Suzuki M, Hanabusa K. Development of New D,L-Methionine-based Gelators. J Oleo Sci. 2018;67(5):539-549. doi: 10.5650/jos.ess17248. PubMed PMID: 29710040.

16: Coggon MM, McDonald BC, Vlasenko A, Veres PR, Bernard F, Koss AR, Yuan B, Gilman JB, Peischl J, Aikin KC, DuRant J, Warneke C, Li SM, de Gouw JA. Diurnal Variability and Emission Pattern of Decamethylcyclopentasiloxane (D(5)) from the Application of Personal Care Products in Two North American Cities. Environ Sci Technol. 2018 May 15;52(10):5610-5618. doi: 10.1021/acs.est.8b00506. Epub 2018 Apr 25. PubMed PMID: 29659257.

17: Rauert C, Shoieb M, Schuster JK, Eng A, Harner T. Atmospheric concentrations and trends of poly- and perfluoroalkyl substances (PFAS) and volatile methyl siloxanes (VMS) over 7 years of sampling in the Global Atmospheric Passive Sampling (GAPS) network. Environ Pollut. 2018 Jul;238:94-102. doi: 10.1016/j.envpol.2018.03.017. Epub 2018 Mar 13. PubMed PMID: 29547866.

18: Powell DE, Schøyen M, Øxnevad S, Gerhards R, Böhmer T, Koerner M, Durham J, Huff DW. Bioaccumulation and trophic transfer of cyclic volatile methylsiloxanes (cVMS) in the aquatic marine food webs of the Oslofjord, Norway. Sci Total Environ. 2018 May 1;622-623:127-139. doi: 10.1016/j.scitotenv.2017.11.237. Epub 2017 Dec 13. PubMed PMID: 29223074.

19: Wannaz C, Franco A, Kilgallon J, Hodges J, Jolliet O. A global framework to model spatial ecosystems exposure to home and personal care chemicals in Asia. Sci Total Environ. 2018 May 1;622-623:410-420. doi: 10.1016/j.scitotenv.2017.11.315. Epub 2017 Dec 13. PubMed PMID: 29220766.

20: Zhang C, Jiang S, Zhang W. Adsorptive performance of coal-based magnetic activated carbon for cyclic volatile methylsiloxanes from landfill leachate. Environ Sci Pollut Res Int. 2018 Feb;25(5):4803-4810. doi: 10.1007/s11356-017-0812-6. Epub 2017 Dec 3. PubMed PMID: 29198030.